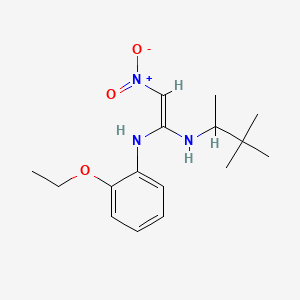
BAY x 9228
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BAY X 9228 is a small molecule drug developed by Bayer AG. It is known for its role as a potassium channel agonist, specifically targeting the Kv7.2 subunit of voltage-gated potassium channels . This compound has been studied for its potential therapeutic applications in treating nervous system diseases .
Preparation Methods
The preparation of BAY X 9228 involves several synthetic routes and reaction conditions. One method includes the use of pentaerythritol and an organic solvent . The detailed steps and conditions for the synthesis of this compound are proprietary and not publicly disclosed. the general approach involves the careful selection of reagents and solvents to ensure the desired chemical structure and purity.
Chemical Reactions Analysis
BAY X 9228 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium channel openers such as pinacidil, (-)-cromakalim, and diazoxide . The major products formed from these reactions are typically related to the modulation of potassium channel activity, leading to changes in membrane potential and smooth muscle relaxation .
Scientific Research Applications
BAY X 9228 has been extensively studied for its scientific research applications. In chemistry, it is used to investigate the properties of potassium channels and their role in cellular function . In biology, this compound is utilized to study the regulation of smooth muscle membrane potential and the effects of potassium channel modulation . In medicine, it has potential therapeutic applications in treating neurodegenerative diseases and other nervous system disorders . Additionally, this compound is used in industrial research to develop new drugs targeting potassium channels .
Mechanism of Action
The mechanism of action of BAY X 9228 involves its role as a potassium channel agonist. It specifically targets the Kv7.2 subunit of voltage-gated potassium channels, leading to the opening of these channels and the subsequent hyperpolarization of the cell membrane . This hyperpolarization reduces cellular excitability and can lead to smooth muscle relaxation and other physiological effects . The molecular targets and pathways involved in this process include the inward rectifying potassium channel (KIR6.2) and sulfonylurea receptors (SUR)2B and SUR1 .
Comparison with Similar Compounds
BAY X 9228 is similar to other potassium channel agonists such as pinacidil, (-)-cromakalim, and diazoxide . it is unique in its high affinity for the Kv7.2 subunit and its potent effects on membrane potential modulation . Other similar compounds include BAY X 9227, which is the (-)-isomer of this compound and acts as a hyperpolarizing agent . The unique properties of this compound make it a valuable tool in scientific research and potential therapeutic applications.
Properties
CAS No. |
144341-30-0 |
|---|---|
Molecular Formula |
C16H25N3O3 |
Molecular Weight |
307.39 g/mol |
IUPAC Name |
(Z)-1-N'-(3,3-dimethylbutan-2-yl)-1-N-(2-ethoxyphenyl)-2-nitroethene-1,1-diamine |
InChI |
InChI=1S/C16H25N3O3/c1-6-22-14-10-8-7-9-13(14)18-15(11-19(20)21)17-12(2)16(3,4)5/h7-12,17-18H,6H2,1-5H3/b15-11- |
InChI Key |
ILZODXABBJSBTB-PTNGSMBKSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=C[N+](=O)[O-])NC(C)C(C)(C)C |
Isomeric SMILES |
CCOC1=CC=CC=C1N/C(=C\[N+](=O)[O-])/NC(C)C(C)(C)C |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=C[N+](=O)[O-])NC(C)C(C)(C)C |
Key on ui other cas no. |
144341-32-2 |
Synonyms |
Bay Q 3111 Bay X 9227 Bay X 9228 Bay X-9227 Bay X9227 Bay-X9227 N-(2-ethoxyphenyl)-N'-(1,2,3-trimethylpropyl)-2-nitroethene-1,1-diamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-naphthalenyl)-3-bicyclo[2.2.1]heptanecarboxamide](/img/structure/B1230275.png)
![3-(4-ethylphenyl)-4-hydroxy-4-[oxo-[4-(2-pyridinyl)-1-piperazinyl]methyl]-1H-quinazolin-2-one](/img/structure/B1230277.png)
![[13-Acetyloxy-1,6-dihydroxy-8,12-bis(hydroxymethyl)-4,12,15-trimethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexadecanoate](/img/structure/B1230278.png)
![7-(2,3-Dimethoxyphenyl)-5-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B1230280.png)
![6-Chloro-2-[(phenylmethylthio)methyl]imidazo[1,2-a]pyridine](/img/structure/B1230281.png)
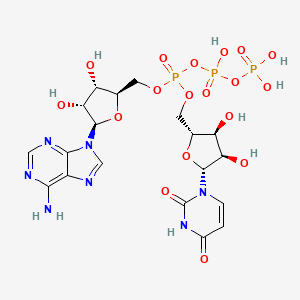
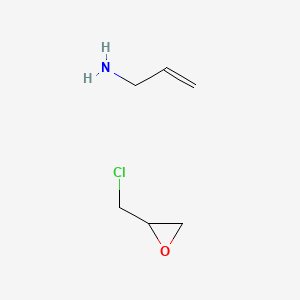
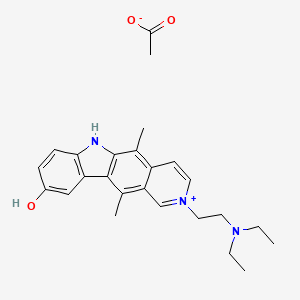
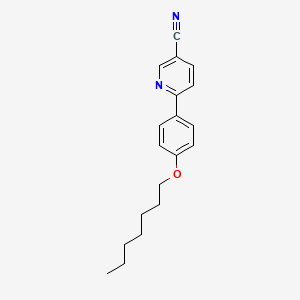
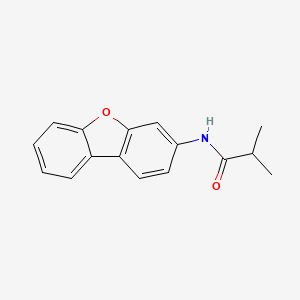
![2-[(4-Acetylamino-phenyl)-(2-benzotriazol-1-yl-acetyl)-amino]-2-(4-methoxy-phenyl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide](/img/structure/B1230293.png)
![3-(2,5-dioxo-1-pyrrolidinyl)-N-(1-ethyl-2-oxo-6-benzo[cd]indolyl)benzamide](/img/structure/B1230294.png)
![methyl (2R,3R,6R)-4-benzoyl-10-(dimethylcarbamoyl)-3-[(4-fluorophenyl)methyl]-9-[[4-(trifluoromethoxy)phenyl]methyl]-4,9-diazatricyclo[6.3.0.02,6]undeca-1(8),10-diene-3-carboxylate](/img/structure/B1230295.png)

